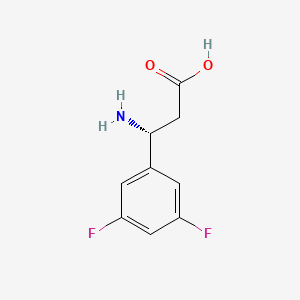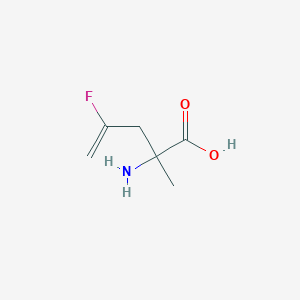
2-Amino-4-fluoro-2-methylpent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-fluoro-2-methylpent-4-enoic acid is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-2-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the fluorination of a precursor compound, such as 2-Amino-2-methylpent-4-enoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process would likely include steps for purification and isolation of the final product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-fluoro-2-methylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amino acids.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-4-fluoro-2-methylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly for its fluorine-containing structure which can enhance the metabolic stability of pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom.
Mécanisme D'action
The mechanism of action of 2-Amino-4-fluoro-2-methylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological activity. The amino group and double bond also play crucial roles in the compound’s reactivity and interactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpent-4-enoic acid: Lacks the fluorine atom, which can result in different reactivity and biological activity.
2-Amino-4-fluorobutanoic acid: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
2-Amino-4-fluorophenylacetic acid: Contains a phenyl group instead of an aliphatic chain, leading to different applications and reactivity.
Uniqueness
2-Amino-4-fluoro-2-methylpent-4-enoic acid is unique due to the combination of the amino group, fluorine atom, and double bond in its structure. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H10FNO2 |
|---|---|
Poids moléculaire |
147.15 g/mol |
Nom IUPAC |
2-amino-4-fluoro-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H10FNO2/c1-4(7)3-6(2,8)5(9)10/h1,3,8H2,2H3,(H,9,10) |
Clé InChI |
KDXXPFRTCIYEBP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=C)F)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


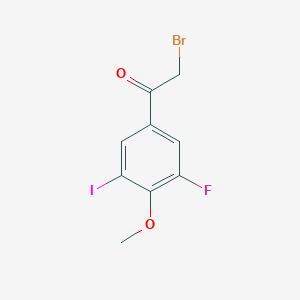


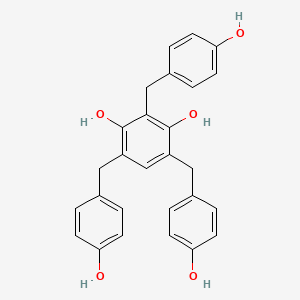
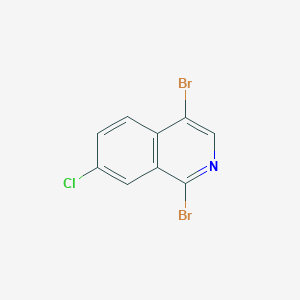
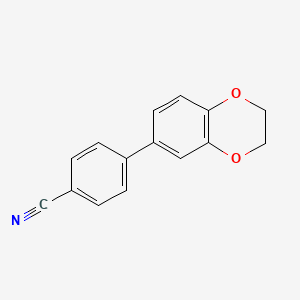

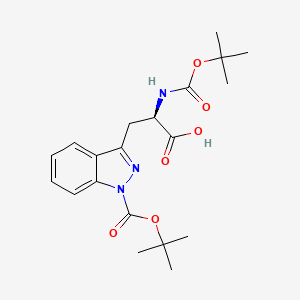
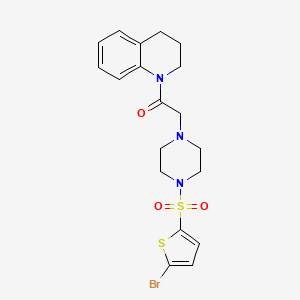
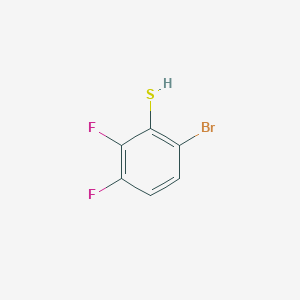
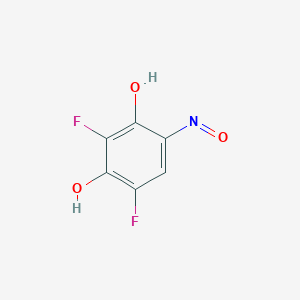
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
